molecular formula C6H15ClN2O2 B1653940 Methyl (2R)-2,5-diaminopentanoate hydrochloride CAS No. 205598-55-6

Methyl (2R)-2,5-diaminopentanoate hydrochloride

Cat. No.: B1653940
CAS No.: 205598-55-6
M. Wt: 182.65
InChI Key: ZUEUGHANSCCAJC-NUBCRITNSA-N
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Description

Methyl (2R)-2,5-diaminopentanoate hydrochloride is a chemical compound with potential applications in various fields of scientific research. It is a derivative of 2,5-diaminopentanoic acid, also known as ornithine, which is an amino acid involved in the urea cycle. The hydrochloride form of this compound enhances its solubility in water, making it more suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-2,5-diaminopentanoate hydrochloride typically involves the esterification of 2,5-diaminopentanoic acid. One common method is to react 2,5-diaminopentanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the methyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion. The resulting product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2,5-diaminopentanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups attached to the original molecule.

Scientific Research Applications

Methyl (2R)-2,5-diaminopentanoate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.

    Medicine: Research is being conducted to explore its potential therapeutic applications, such as in the treatment of metabolic disorders or as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl (2R)-2,5-diaminopentanoate hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor of enzymes involved in metabolic processes. The compound’s effects are mediated through its ability to bind to active sites of enzymes or receptors, altering their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diaminopentanoic acid: The parent compound from which Methyl (2R)-2,5-diaminopentanoate hydrochloride is derived.

    Methyl (2S)-2,5-diaminopentanoate hydrochloride: An isomer with a different stereochemistry.

    Ethyl (2R)-2,5-diaminopentanoate hydrochloride: A similar compound with an ethyl ester instead of a methyl ester.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the methyl ester group. These structural features influence its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl (2R)-2,5-diaminopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c1-10-6(9)5(8)3-2-4-7;/h5H,2-4,7-8H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEUGHANSCCAJC-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCN)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CCCN)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205598-55-6
Record name D-Ornithine, methyl ester, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205598-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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